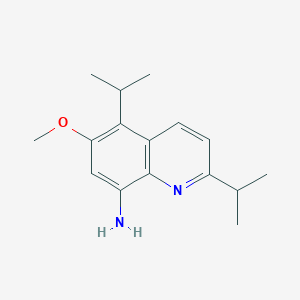

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine

Description

Properties

CAS No. |

685092-62-0 |

|---|---|

Molecular Formula |

C16H22N2O |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

6-methoxy-2,5-di(propan-2-yl)quinolin-8-amine |

InChI |

InChI=1S/C16H22N2O/c1-9(2)13-7-6-11-15(10(3)4)14(19-5)8-12(17)16(11)18-13/h6-10H,17H2,1-5H3 |

InChI Key |

KIZRPSZXFKNSHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=C1)C(=C(C=C2N)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction for Quinoline Backbone

The Skraup reaction is a foundational method for constructing the quinoline scaffold. A representative protocol involves:

-

Starting Material : 4-Methoxy-2-nitroaniline reacts with glycerol under acidic conditions (H₂SO₄) at elevated temperatures (150–200°C) to form 6-methoxy-8-nitroquinoline.

-

Nitro Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 6-methoxyquinolin-8-amine.

Key Challenges :

-

Regioselectivity : The methoxy group directs electrophilic substitution to the 6-position, but introducing substituents at 2 and 5 requires additional steps.

-

Oxidation Sensitivity : Nitro groups are prone to decomposition under harsh conditions, necessitating controlled reduction.

Alternative Cyclization Methods

For complex substituents, alternative cyclization strategies are employed:

Functional Group Introduction

Bromination for Cross-Coupling Precursors

Bromination enables subsequent palladium-catalyzed coupling reactions:

-

Electrophilic Bromination : 6-Methoxyquinolin-8-amine undergoes bromination at positions 2 and 5 using Br₂/FeBr₃ or NBS (N-bromosuccinimide).

-

Regioselectivity Control : The methoxy group directs bromination to the 2- and 5-positions due to its electron-donating nature.

Example Reaction :

Suzuki-Miyaura Coupling for Isopropyl Group Installation

The dibromo intermediate undergoes cross-coupling with isopropyl boronic esters:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, isopropyl boronic ester | THF/H₂O, K₂CO₃, 80°C, 12 h | 60–75% |

Mechanism :

-

Oxidative Addition : Pd(0) inserts into the C–Br bond.

-

Transmetallation : Boronic ester transfers the isopropyl group to Pd.

-

Reductive Elimination : Forms the C–C bond, releasing Pd(0).

Challenges :

-

Steric Hindrance : Bulky isopropyl groups may slow reaction kinetics.

-

Catalyst Efficiency : Ligand choice (e.g., XPhos) improves turnover rates.

Post-Functionalization and Purification

Amine Protection/Deprotection

To prevent side reactions during coupling, the 8-amino group may be protected:

-

Protection : Boc (tert-butoxycarbonyl) or acetyl groups using EDCI/HOBt.

-

Deprotection : Acidic conditions (TFA/HCl) remove the protecting group post-coupling.

Example :

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages |

|---|---|---|

| Skraup + Suzuki | High regioselectivity for methoxy | Multi-step, low overall yield |

| Doebner + Bromination | Direct C–H functionalization | Limited to carboxylic acid derivatives |

| Imino Diels-Alder | Rapid cyclization | Requires pre-functionalized intermediates |

Characterization and Validation

Spectroscopic Data

Key analytical techniques validate the structure:

| Technique | Observed Data |

|---|---|

| ¹H NMR | δ 1.2–1.4 (m, 12H, isopropyl-CH₃), 3.9 (s, 3H, OCH₃), 7.5–8.8 (m, aromatic H) |

| HRMS | [M+H]⁺ = 259.36 (C₁₅H₂₂N₂O) |

Chemical Reactions Analysis

Types of Reactions

2,5-diisopropyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is , with a molecular weight of approximately 258.36 g/mol. The compound features a methoxy group and two isopropyl groups attached to the quinoline core, enhancing its lipophilicity and bioactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including multidrug-resistant gastric carcinoma cells. In studies, it was found to inhibit P-glycoprotein (P-gp), a key factor in drug resistance, thereby enhancing the efficacy of other chemotherapeutic agents .

Table 1: Anticancer Activity Summary

| Cell Line | Compound Concentration | Effectiveness |

|---|---|---|

| EPG85-257RDB (P-gp positive) | 10 µM | Significant P-gp inhibition |

| EPG85-257P (Drug-sensitive) | Variable | Low to moderate toxicity |

Antimalarial Research

The compound has also been investigated for its antimalarial properties. Its structural analogs have shown promise in inhibiting malaria parasites, making it a candidate for further development in malaria treatment strategies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance its biological activity. Variations of the compound have been synthesized to explore structure-activity relationships (SAR), leading to the development of more potent derivatives .

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Initial Reaction | 6-Methoxyquinoline + Isopropyl amine | Stirred at room temperature |

| Purification | Column chromatography | Solvent evaporation |

Broader Implications in Drug Development

The applications of this compound extend beyond cancer and malaria treatment. Its ability to inhibit P-glycoprotein suggests potential roles in enhancing the absorption and efficacy of other drugs, particularly those facing resistance issues . Furthermore, ongoing research into its interactions with various biological targets continues to reveal new therapeutic potentials.

Case Study 1: P-Glycoprotein Inhibition

In a study evaluating a series of quinoline derivatives including this compound, it was found that compounds exhibiting structural similarities showed varying degrees of P-glycoprotein inhibition. The most effective derivatives were noted for their ability to significantly reduce efflux activity in resistant cancer cell lines .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial activity of synthesized quinoline derivatives based on the structure of this compound revealed effective inhibition against Plasmodium falciparum. The results indicated that modifications to the quinoline structure could enhance bioactivity against malaria parasites.

Mechanism of Action

The mechanism of action of 2,5-diisopropyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and enzymes involved in cell replication, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine with structurally related quinolin-8-amine derivatives, focusing on substituent effects, synthetic methods, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Lipophilicity: The isopropyl groups in this compound likely increase logP compared to analogs with smaller alkyl or aryl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) . Steric Hindrance: Bulkier substituents (e.g., isopropyl at positions 2 and 5) may reduce binding affinity to flat enzymatic pockets but improve selectivity for hydrophobic targets .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 6-methoxyquinolin-8-amine) are synthesized via straightforward routes, such as reductive amination () or coupling reactions (). Introducing multiple isopropyl groups requires advanced alkylation or cross-coupling strategies, which may lower yields due to steric challenges .

Biological Activity: Antiplasmodial Activity: Hybrids like 6-Methoxy-N-(naphthalen-1-yl)quinolin-8-amine () show antiplasmodial activity (25% yield), suggesting that substituent bulk and aromaticity are critical for target engagement. Antimicrobial Potential: Halogenated derivatives (e.g., N-(3-Chlorophenyl)quinolin-8-amine) exhibit enhanced activity due to electronegative effects .

Thermal and Stability Profiles: Derivatives with methoxy groups (e.g., 6-Methoxyquinolin-8-amine) show stability under drying conditions (NMT 1.0% loss on drying at 105°C, per pharmacopeial standards) .

Biological Activity

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxy group and two isopropyl substituents, which contribute to its biological activity. Its molecular formula is and it has a molecular weight of 246.32 g/mol.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C15H18N2O |

| Molecular Weight | 246.32 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including multidrug-resistant strains. The compound's mechanism involves inhibition of P-glycoprotein (P-gp), which plays a crucial role in drug resistance.

In a study involving gastric carcinoma cells, the compound showed a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, indicating its potential as a therapeutic agent against resistant cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It demonstrated activity against several bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be as low as 0.06 µM for some derivatives, highlighting its potential in treating infections caused by resistant bacteria .

Acetylcholinesterase Inhibition

Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may have moderate AChE inhibitory activity, which could be beneficial for cognitive enhancement and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- P-glycoprotein Inhibition : By inhibiting P-gp, the compound enhances the accumulation of chemotherapeutic agents within cancer cells, overcoming drug resistance.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disruption of cell membrane integrity and interference with metabolic pathways.

- Neuroprotective Effects : AChE inhibition may lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Cancer Cell Lines :

- Antimicrobial Evaluation :

Q & A

Q. How is this compound utilized as a directing group in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.